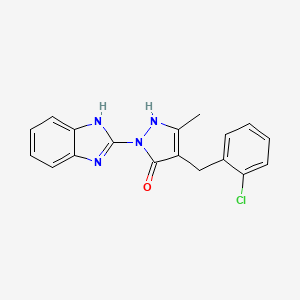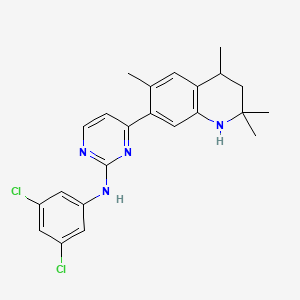![molecular formula C17H15Cl2NO B11047452 N-[4-(2,2-dichlorocyclopropyl)phenyl]-2-phenylacetamide](/img/structure/B11047452.png)
N-[4-(2,2-dichlorocyclopropyl)phenyl]-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(2,2-dichlorocyclopropyl)phenyl]-2-phenylacetamide is a chemical compound known for its unique structural features and potential applications in various scientific fields. This compound consists of a phenylacetamide group attached to a phenyl ring, which is further substituted with a 2,2-dichlorocyclopropyl group. The presence of the dichlorocyclopropyl group imparts distinct chemical properties to the compound, making it a subject of interest in research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,2-dichlorocyclopropyl)phenyl]-2-phenylacetamide typically involves the reaction of 4-(2,2-dichlorocyclopropyl)phenylamine with phenylacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures consistent product quality and yield. The scalability of the synthesis process allows for the efficient production of the compound for various applications.
化学反応の分析
Types of Reactions
N-[4-(2,2-dichlorocyclopropyl)phenyl]-2-phenylacetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorocyclopropyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
科学的研究の応用
N-[4-(2,2-dichlorocyclopropyl)phenyl]-2-phenylacetamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The exact mechanism of action of N-[4-(2,2-dichlorocyclopropyl)phenyl]-2-phenylacetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may bind to active sites or allosteric sites on proteins, resulting in changes in their conformation and function. These interactions can trigger various biochemical pathways, ultimately leading to the observed effects.
類似化合物との比較
N-[4-(2,2-dichlorocyclopropyl)phenyl]-2-phenylacetamide can be compared with other similar compounds, such as:
4-(2,2-Dichlorocyclopropyl)phenyl acetate: Shares the dichlorocyclopropyl group but differs in the functional group attached to the phenyl ring.
4-(2,2-Dichlorocyclopropyl)phenylamine: Contains the same dichlorocyclopropyl group but lacks the phenylacetamide moiety.
N-[4-(2,2-Dichlorocyclopropyl)phenyl]-4-methylbenzamide: Similar structure with a methyl group substitution on the benzamide ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C17H15Cl2NO |
|---|---|
分子量 |
320.2 g/mol |
IUPAC名 |
N-[4-(2,2-dichlorocyclopropyl)phenyl]-2-phenylacetamide |
InChI |
InChI=1S/C17H15Cl2NO/c18-17(19)11-15(17)13-6-8-14(9-7-13)20-16(21)10-12-4-2-1-3-5-12/h1-9,15H,10-11H2,(H,20,21) |
InChIキー |
XGDQYSWYTHTVGI-UHFFFAOYSA-N |
正規SMILES |
C1C(C1(Cl)Cl)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 7-amino-3-(3,4-dimethoxyphenyl)-2-ethylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11047371.png)
![2-chloro-7,7-dinitro-6,7-dihydro-5H-cyclopenta[b]pyridine-3,4-dicarbonitrile](/img/structure/B11047375.png)

![1-[8-(4-chlorophenyl)-3-(methylsulfonyl)-4-phenylpyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl]ethanone](/img/structure/B11047387.png)
![di-tert-butyl (6E)-2-(4-chlorophenyl)-4-hydroxy-4-methyl-6-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}cyclohexane-1,3-dicarboxylate](/img/structure/B11047395.png)

![4-cyclohexyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B11047404.png)
![N-{2-[(2-Nitrophenyl)amino]ethyl}adamantane-1-carboxamide](/img/structure/B11047406.png)

![6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047430.png)
![ethyl 6-(4-chlorophenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B11047433.png)
![(2Z)-2-[(6Z)-5-bromo-6-(bromomethylidene)-4,4-dimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]hydrazinecarbothioamide](/img/structure/B11047441.png)
![4-(1-Cyclohexyl-6-methyl-3-oxo-1,2,3,4-tetrahydropyrazolo[3,4-d][1,3]thiazin-4-yl)benzonitrile](/img/structure/B11047450.png)
![(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydro[1,3]thiazolo[2,3-f]purin-6-yl)methyl diethylcarbamodithioate](/img/structure/B11047451.png)